molecular formula C15H23NO5 B038145 Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 115956-03-1

Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B038145
CAS No.: 115956-03-1
M. Wt: 297.35 g/mol
InChI Key: JCXUVTNCQZYKOG-UHFFFAOYSA-N
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Description

Significance in Azabicyclo[3.3.1]nonane Chemistry

The compound ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate belongs to the azabicyclo[3.3.1]nonane family, a class of nitrogen-containing bridged bicyclic systems with unique stereochemical and electronic properties. Its structure features a rigid bicyclic framework with a nitrogen atom at the bridgehead, two ester groups (at positions 3 and 9), and a ketone moiety at position 7. This combination of functional groups enables diverse reactivity, making it a valuable intermediate in synthetic organic chemistry.

The bridged bicyclic core imposes geometric constraints that enhance binding affinity to biological targets, a feature exploited in medicinal chemistry. For example, the 9-azabicyclo[3.3.1]nonane skeleton serves as a scaffold for sigma-2 receptor ligands, which are under investigation for cancer imaging and therapy. The ester groups in this compound also provide handles for further chemical modifications, such as hydrolysis to carboxylic acids or transesterification reactions.

Table 1: Key Structural Features and Their Implications

Feature Role in Chemistry/Biology
Bridged bicyclic core Rigidity for target binding
Nitrogen atom Hydrogen bonding with biological targets
Ester groups Sites for derivatization
Ketone moiety Electrophilic reactivity

Historical Development of N-Substituted Azabicyclo Research

Research on N-substituted azabicyclo[3.3.1]nonanes began in the mid-20th century, driven by interest in alkaloid synthesis. Early methods relied on cyclization reactions of amino acids or ketones, but yields were often low. A breakthrough came in 2009 with the development of a three-step synthesis of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a stable nitroxyl radical used in catalytic oxidations. This methodology highlighted the feasibility of functionalizing the nitrogen atom while preserving the bicyclic framework.

Modern approaches leverage palladium-catalyzed couplings and radical cyclizations. For instance, SmI₂-mediated radical cyclization has been employed to construct indole-fused azabicyclo[3.3.1]nonanes, demonstrating the versatility of N-substituted derivatives. The compound of interest, with its N-ethoxycarbonylmethyl substituent, represents an advancement in introducing polar groups without destabilizing the bicyclic system.

Position Within Bicyclic Nitrogen-Containing Heterocycles

Bicyclic nitrogen heterocycles are classified by ring size and bridge positions. Compared to morphans (2-azabicyclo[3.3.1]nonanes) and 6-azabicyclo[3.2.1]octanes, the 9-azabicyclo[3.3.1]nonane system exhibits distinct stereoelectronic properties due to its bridgehead nitrogen and equatorial substituents. These features enable unique interactions with enzymes and receptors.

For example, the ketone at position 7 in this compound introduces a planar electrophilic region, which can participate in Schiff base formation or serve as a hydrogen bond acceptor. Such characteristics are less common in simpler bicyclic systems like quinuclidines, underscoring the value of this scaffold in drug design.

Theoretical Significance in Medicinal Chemistry

Theoretical studies suggest that the compound’s bridged architecture mimics transition states in enzymatic reactions. Density functional theory (DFT) calculations on similar azabicyclo[3.3.1]nonanes reveal low-energy conformations that stabilize interactions with hydrophobic protein pockets. The ester groups may enhance bioavailability by balancing lipophilicity and solubility, a critical factor in central nervous system drug development.

Additionally, the ketone at position 7 could enable covalent binding to cysteine residues via Michael addition, a strategy used in kinase inhibitor design. While the compound itself is not a drug candidate, its derivatives have been explored as chemosensitizers and positron emission tomography (PET) tracers.

Equation 1: General Reaction for Ester Hydrolysis $$ \text{RCOOR'} + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{R'OH} $$ This reaction is pivotal for converting the compound into bioactive carboxylic acid derivatives.

Properties

IUPAC Name

ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c1-3-20-14(18)9-16-11-5-10(15(19)21-4-2)6-12(16)8-13(17)7-11/h10-12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXUVTNCQZYKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2CC(CC1CC(=O)C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001165588
Record name Ethyl 3-(ethoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate
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Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115956-03-1
Record name Ethyl 3-(ethoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate
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Record name Ethyl 3-(ethoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-(ethoxycarbonyl)-7-oxo-, ethyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azabicyclo Nonane Ring: This step involves the cyclization of a suitable precursor to form the azabicyclo nonane ring system.

    Introduction of the Ketone Group: The ketone group is introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and ketone positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group yields the corresponding alcohol, while nucleophilic substitution can introduce various functional groups at the ester or ketone positions.

Scientific Research Applications

Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations and Heteroatom Configuration

The 9-azabicyclo[3.3.1]nonane scaffold is versatile, with modifications occurring at substituents, heteroatoms, and functional groups. Key comparisons include:

Table 1: Structural Comparison of Azabicyclo Derivatives
Compound Name Substituents Heteroatoms Functional Groups Molecular Weight Key References
Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate 3-COOEt, 9-CH2COOEt, 7-oxo 1 N (9-aza) Ester, ketone ~314 (estimated) (analog)
9-Benzyl-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 1215183-25-7) 3-COOEt, 9-benzyl, 7-oxo 1 N (9-aza) Ester, ketone 301.386
tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS 227940-70-7) 3-COOtBu, 7-benzyl, 9-oxo 2 N (3,7-diaza) Ester, ketone 330.428
7-Butyl-9-oxo-2,4-diphenyl-3-oxa-7-azabicyclo[3.3.1]nonane-1,5-dicarboxylate 3-oxa, 7-aza, 2,4-diphenyl 1 N, 1 O Ester, ketone 493.6
Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride 3-COOMe, exo stereochemistry 1 N (9-aza) Ester, hydrochloride salt 219.71
Key Observations:

Heteroatom Diversity : The substitution of oxygen (e.g., 3-oxa in ) or additional nitrogen (e.g., 3,7-diaza in ) alters electronic properties and hydrogen-bonding capacity.

Substituent Effects : Bulky groups like benzyl () or tert-butyl () enhance lipophilicity, while ethyl esters (target compound) balance solubility and reactivity.

Stereochemistry : Exo/endo configurations (e.g., ) influence molecular conformation and biological interactions.

Physical and Chemical Properties

Table 2: Physical Properties
Compound Name Melting Point (°C) Solubility Notes
7-Butyl-9-oxo-2,4-diphenyl-3-oxa-7-aza... 93 Ethanol-soluble Crystallized from ethanol
Methyl exo-9-azabicyclo[...] hydrochloride N/A Polar solvents Hydrochloride salt enhances water solubility
9-Benzyl-7-oxo-... (CAS 1215183-25-7) N/A Organic solvents Higher lipophilicity due to benzyl

Biological Activity

Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate (CAS No. 115956-03-1) is a compound belonging to the class of azabicyclo nonanes, which are notable for their complex bicyclic structures and potential pharmacological applications. This compound has been identified as an impurity of Dolasetron, a medication used primarily to prevent nausea and vomiting in chemotherapy patients. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

The molecular formula of this compound is C15H23NO5C_{15}H_{23}NO_5, with a molecular weight of approximately 297.35 g/mol. The compound's structure includes various functional groups that facilitate its interaction with biological systems.

PropertyValue
Molecular Weight297.35 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
Boiling PointNot specified
DensityNot specified

Research indicates that this compound may act primarily as a muscarinic receptor agonist . This interaction is significant in the context of cholinergic signaling pathways, which are crucial for various physiological functions including memory, attention, and muscle control.

Pharmacological Effects

The biological activity of this compound has not been extensively documented; however, related compounds within the azabicyclo nonane class have shown promising pharmacological effects:

  • Antitumor Activity : Compounds similar to Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane have exhibited antitumor properties by inhibiting key oncogenic pathways.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation, suggesting potential use in treating inflammatory diseases.
  • Antibacterial Properties : Preliminary studies indicate that related structures may possess antibacterial activity, making them candidates for further investigation in antimicrobial therapy.

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